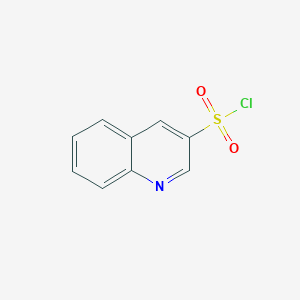
Quinoline-3-sulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
Quinoline-3-sulfonyl chloride can be synthesized through several methods, including the copper-catalyzed C-H bond activation of quinoline N-oxides using aryl sulfonyl chlorides (Wu et al., 2013), and the copper-catalyzed electrophilic cyclization of N-propargylamines (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoline-3-sulfonyl chloride derivatives can be analyzed through various chemical synthesis methods, which demonstrate the compound's versatility in forming different sulfonylated quinolines under mild conditions, such as those described by Patel et al. (2022), where sodium tert-butyldimethyl silyloxymethylsulfinate was reacted with quinoline N-oxides (Patel et al., 2022).
Chemical Reactions and Properties
Quinoline-3-sulfonyl chloride undergoes various chemical reactions, including sulfonylation of aminoquinolines via copper catalysis (Liang et al., 2015) and coupling with haloquinolines in water to form sulfonylated quinolines (Bao et al., 2019).
Physical Properties Analysis
The physical properties of quinoline-3-sulfonyl chloride derivatives, such as solubility, crystallinity, and melting point, can be influenced by the specific synthesis methods and the nature of the substituents attached to the quinoline ring. The synthesis methods described provide insights into the compound's physical properties through the reaction conditions and product yields.
Chemical Properties Analysis
The chemical properties of quinoline-3-sulfonyl chloride derivatives, including reactivity, stability, and functional group compatibility, can be understood through the variety of reactions they undergo. For example, the copper-catalyzed deoxygenative C2-sulfonylation reaction described by Du et al. (2016) showcases the compound's reactivity and the potential for forming diverse sulfonylated quinoline derivatives (Du et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
-
Pharmaceutical Synthesis
- A novel TsCl-mediated domino sequence was developed to expeditiously access quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, and the precursor of grepafloxacin and ozenoxacin .
- This method starts from commercially available chromone-3-carboxaldehydes and amines .
- The total synthesis of these quinolone-based drugs via this sequence shortens the original seven/eight step synthesis to three/four steps with a high overall yield under environmentally benign conditions .
-
Photovoltaics
-
Dyeing Process
-
Organic Light-Emitting Diodes (OLEDs)
-
Biomedical Applications
-
Synthesis of Biologically Active Compounds
- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Third-Generation Photovoltaics
- Among many chemical compounds synthesized for third-generation photovoltaic applications, quinoline derivatives have recently gained popularity .
- This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells .
- Their properties for photovoltaic applications are detailed .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Eigenschaften
IUPAC Name |
quinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXLHSQUHPTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627503 | |
| Record name | Quinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-sulfonyl chloride | |
CAS RN |
159182-40-8 | |
| Record name | Quinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
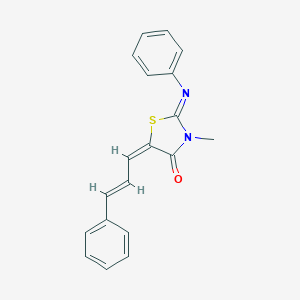
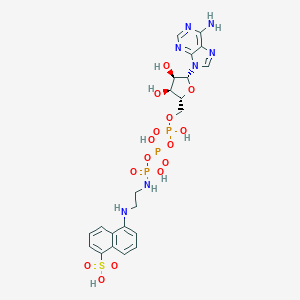
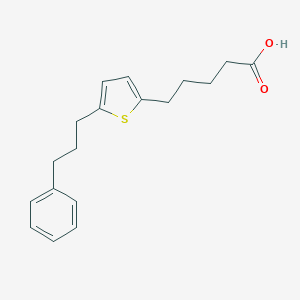
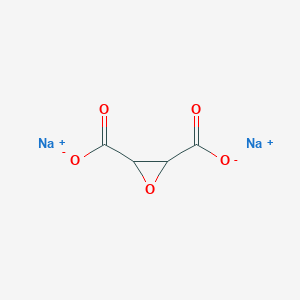
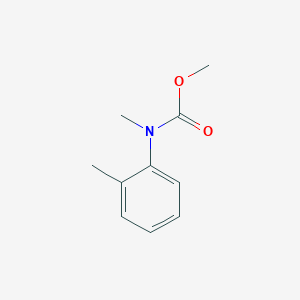
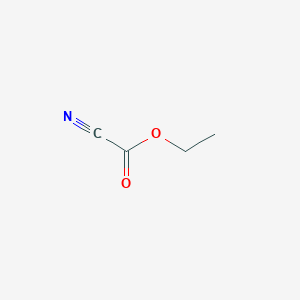
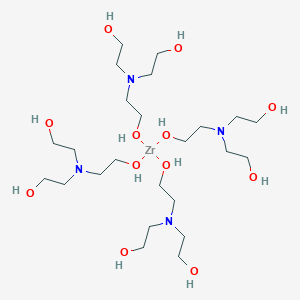
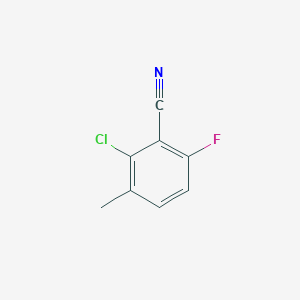
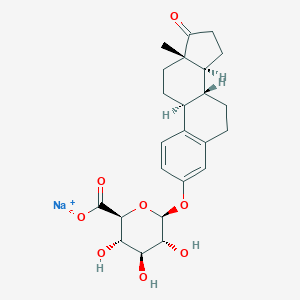
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
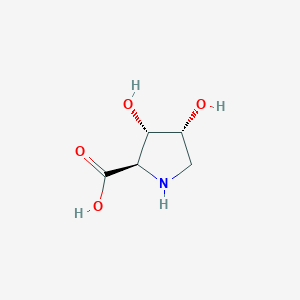
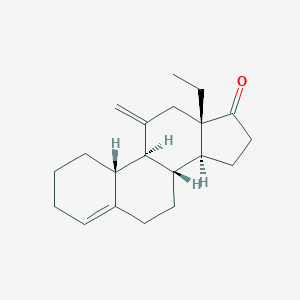
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)